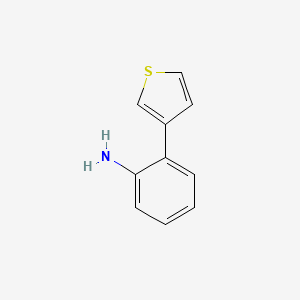

2-(Thiophen-3-yl)aniline

Descripción general

Descripción

2-(Thiophen-3-yl)aniline is an organic compound that features a thiophene ring attached to an aniline moiety. Thiophene is a five-membered heterocyclic compound containing sulfur, and aniline is an aromatic amine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)aniline typically involves the coupling of thiophene derivatives with aniline. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a thiophene boronic acid with an aniline derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

2-(Thiophen-3-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogen

Actividad Biológica

2-(Thiophen-3-yl)aniline, a compound featuring a thiophene ring attached to an aniline structure, has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, leading to potential therapeutic applications. Key areas of interest include:

- Anticancer Activity

- Antimicrobial Properties

- Anti-inflammatory Effects

- Antihypertensive and Anti-atherosclerotic Properties

These activities are linked to the compound's ability to modulate cellular processes and influence signaling pathways.

Target Interactions

This compound interacts with several biological targets, including:

- Enzymes : It has been shown to affect the activity of enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and repair.

- Ion Channels : The compound influences voltage-gated sodium channels, essential for neuronal signaling.

Cellular Effects

The compound's influence extends to various cellular processes:

- Signal Transduction : It modulates key signaling pathways by interacting with kinases and phosphatases.

- Gene Expression : Changes in gene expression have been observed, affecting cellular metabolism and growth.

Anticancer Studies

Recent studies have indicated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 (colon) | 7.1 ± 0.07 |

| A549 (lung) | 10.5 ± 0.07 |

| MCF7 (breast) | 11.9 ± 0.05 |

These results suggest that the compound may selectively target cancer cells while sparing normal cells, indicating a potential for anticancer drug development .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been demonstrated against both Gram-positive and Gram-negative bacteria. In vitro studies revealed significant inhibition of bacterial growth, with the compound showing strong interactions with target proteins involved in bacterial metabolism .

Anti-inflammatory Effects

Research indicates that thiophene derivatives, including this compound, possess anti-inflammatory properties. These effects are attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

- Anticancer Activity Against Colon Cancer : A study evaluated the effects of various thiophene derivatives on HCT-116 cells, revealing that certain derivatives exhibited potent anticancer activity with low IC50 values, suggesting strong potential for further development as anticancer agents .

- Antimicrobial Evaluation : In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition comparable to standard antibiotics .

Aplicaciones Científicas De Investigación

Chemical Synthesis

2-(Thiophen-3-yl)aniline serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the creation of more complex organic molecules. It is often utilized in the synthesis of:

- Polymers : The compound can be polymerized to form conductive polymers, which are essential for electronic applications.

- Organic Semiconductors : Due to its electronic properties, it is used in the development of organic semiconductors for devices like organic light-emitting diodes (OLEDs) and solar cells.

Biological Research

The biological activities of this compound have been a focus of numerous studies. Key findings include:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, suggesting potential applications in developing new antimicrobial agents.

- Anticancer Activity : Studies have shown that this compound can induce cell cycle arrest and inhibit cancer cell proliferation. Its interaction with biological targets such as enzymes and receptors may influence cellular signaling pathways, making it a candidate for further investigation in cancer therapeutics .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is being explored as a lead compound for drug development. Its unique structural features allow it to interact with biological systems effectively:

- Lead Compound Development : Its potential as a therapeutic agent for various diseases is under investigation, particularly in the context of designing new pharmaceuticals that target specific biological pathways.

Industrial Applications

The industrial utility of this compound extends to its role in producing dyes and pigments due to its vibrant color properties. Additionally, its derivatives are used in:

- Coatings : The compound's chemical stability and resistance to environmental factors make it suitable for use in protective coatings.

- Electronics : As mentioned earlier, its application in organic semiconductors highlights its importance in the electronics industry.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Propiedades

IUPAC Name |

2-thiophen-3-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPDFHZOUOIWCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399659 | |

| Record name | 2-(thiophen-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96919-49-2 | |

| Record name | 2-(thiophen-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.